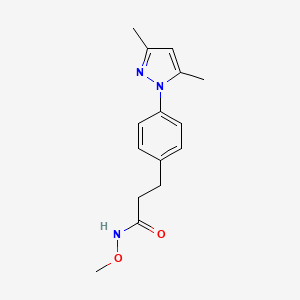

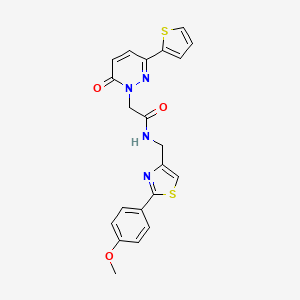

1-苯基-3-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-6-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted ureas, which includes “1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea”, can be achieved by a simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent .科学研究应用

农业应用

1-苯基-3-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-6-基)脲,与磺酰脲类有关,已对其在农业中的作用进行了研究。一项重要的应用是控制玉米、高粱和谷物等作物中的阔叶杂草。研究表明,土壤 pH 值和含水量显着影响磺酰脲类除草剂(如普罗苏灵,其具有相似的结构)的消散速率 (Hultgren, Hudson, & Sims, 2002)。

化学合成和反应性

该化合物在化学研究中各种衍生物的合成中也至关重要。例如,它已被用于四氢吡啶并[4,5-b]-喹啉衍生物的简便合成,突出了其反应性和在创建具有潜在应用(包括制药和材料科学)的复杂有机化合物中的效用 (Elkholy & Morsy, 2006)。

抗菌和抗增殖特性

与 1-苯基-3-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-6-基)脲 相关的化合物已证明具有显着的抗菌活性。发现某些衍生物具有有效的组蛋白脱乙酰基酶 (HDAC) 抑制特性,这在癌症研究中至关重要,特别是在抑制前列腺癌细胞的生长方面 (Liu 等人,2015)。

神经学研究

在神经学研究中,该化合物的衍生物已被合成并评估其对苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制效力,显示出显着的效力和选择性。这突出了其在神经系统疾病研究和相关疗法开发中的潜在应用 (Grunewald, Romero, & Criscione, 2005)。

材料科学和电子学

此外,与 1-苯基-3-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-6-基)脲 在结构上相关的化合物已在材料科学中得到探索,特别是在有机发光二极管 (OLED) 的电子传输材料的开发中。此类研究提供了设计更高效和更可持续的电子设备的见解 (Jeon, Earmme, & Jenekhe, 2014)。

作用机制

Target of Action

The primary target of the compound 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is the Calcium Release-Activated Calcium (CRAC) channel . The CRAC channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1) . The CRAC channel is considered a novel target for the treatment of immune disorders and allergies .

Mode of Action

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea interacts with its target, the CRAC channel, by specifically inhibiting ORAI1 . This inhibition results in a decrease in calcium influx .

Biochemical Pathways

The compound’s action on the CRAC channel affects the calcium signaling pathway. By inhibiting ORAI1, the compound reduces calcium influx, which in turn can affect various downstream cellular processes that rely on calcium as a signaling molecule .

Pharmacokinetics

Its ability to inhibit calcium influx suggests that it can penetrate cell membranes to interact with its intracellular target, orai1

Result of Action

The inhibition of the CRAC channel by 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea leads to a decrease in calcium influx . This can have various molecular and cellular effects, depending on the specific cell type and the role of calcium signaling in that cell. For example, in immune cells, this could potentially lead to a decrease in the production of certain cytokines, such as IL-2 .

属性

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-13-14-21-17(16-19)8-7-15-25(21)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNPBVLOUPLBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2593187.png)

![2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2593190.png)

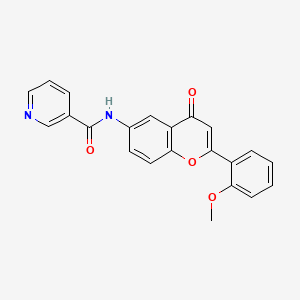

![3-(3,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2593192.png)

![N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide](/img/structure/B2593203.png)

![N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2593206.png)